Antagonistic Functional Interaction: Panaxatriol Saponins Nullify Panaxadiol Saponin Neuroprotection in Parkinson's Disease Model
In a direct head-to-head comparison, purified panaxadiol saponin fraction (PDSF) provided significant protection of cerebrovascular endothelial cells (CEC), glial cells, and dopaminergic neurons in rotenone-induced Parkinson's disease rats, whereas purified panaxatriol saponin fraction (PTSF) exhibited no such protection. Critically, PTSF co-administration nullified all protective effects of PDSF, and PTSF alone aggravated NF-κB p65 activation with impaired blood-brain barrier integrity [1].
| Evidence Dimension | Protection of cerebrovascular endothelial cells, glial cells, and dopaminergic neurons |
|---|---|
| Target Compound Data | PTSF: No protection; aggravated p65 activation; impaired BBB; nullified PDSF effects |
| Comparator Or Baseline | PDSF (Panaxadiol saponin fraction): Significant protection; almost complete blockade of p65 activation; maintained BBB integrity |
| Quantified Difference | Functional antagonism: PTSF eliminated 100% of PDSF protective effects |
| Conditions | Rotenone-induced Parkinson's disease rat model; dose-dependent evaluation |
Why This Matters
This finding mandates that panaxatriol-type and panaxadiol-type ginsenosides be treated as functionally antagonistic—not interchangeable—entities, with direct procurement implications for any study involving mixed ginsenoside formulations or neuroprotection assays.
- [1] Wang Y, Zhang Y, Li Y, Zhang Z, Lian XY. The necessity of eliminating the interference of panaxatriol saponins to maximize the preventive effect of panaxadiol saponins against Parkinson's disease in rats. J Ginseng Res. 2024. View Source
